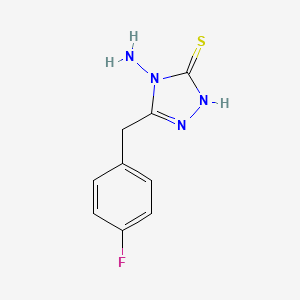

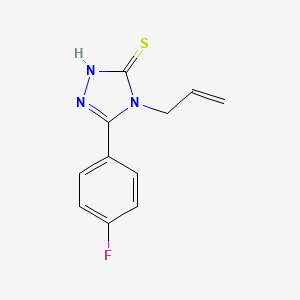

4-amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol

Descripción general

Descripción

4-amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol (4AFBT) is a small molecule that has been used in various scientific research applications. It is a versatile compound with a wide range of applications, including in organic synthesis, drug development, and biochemistry. 4AFBT is a member of the triazole family of compounds, which are characterized by their three-membered ring structure. The compound has been studied extensively in the past few decades, and its potential applications have been explored in various fields.

Aplicaciones Científicas De Investigación

Gastroprokinetic Activity

This compound has been studied for its potential as a gastroprokinetic agent . It may influence gastrointestinal motility by acting as a serotonin 5-HT4 receptor agonist. This application could be significant in the development of treatments for conditions like gastroparesis .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antibacterial activity . They have been tested against various bacterial strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus subtilis, showing promise as potential antibacterial agents .

Serotonin Receptor Agonistic Activity

It has been found to have equipotent agonistic activity on serotonin 5-HT4 receptors. This suggests its potential use in neurological research , particularly in studying conditions influenced by serotonin levels .

Synthesis of Schiff Bases

The compound is used in the synthesis of Schiff base derivatives . These derivatives have a wide range of applications, including as ligands in coordination chemistry and as catalysts in various chemical reactions .

Development of New Synthetic Drug Molecules

The indole nucleus, which is part of this compound’s structure, is found in many synthetic drug molecules. This makes it a valuable scaffold for the development of new drugs with high affinity to multiple receptors .

Enantiomerically Pure Compounds

The compound’s derivatives are used to prepare enantiomerically pure compounds . This is important for the synthesis of drugs that require specific stereochemistry to be effective .

Chemical Synthesis Acceleration

Microwave-assisted synthesis involving derivatives of this compound has shown to increase yields and reduce reaction times. This application is beneficial in accelerating chemical synthesis processes, making them more efficient and cost-effective .

Mecanismo De Acción

Target of Action

The primary target of 4-amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol is the 5-HT4 receptor . This receptor plays crucial roles in regulating gastrointestinal motility, enteric neuronal signaling, and visceral pain in the gastrointestinal tract .

Mode of Action

The compound interacts with its target, the 5-HT4 receptor, as an agonist . This means it binds to the receptor and activates it, leading to a series of intracellular events.

Biochemical Pathways

The activation of the 5-HT4 receptor by 4-amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol affects several biochemical pathways. These pathways primarily involve the regulation of gastrointestinal motility and enteric neuronal signaling .

Pharmacokinetics

Similar compounds have been shown to reach peak plasma levels within 05-1 hour after oral administration, followed by a first-order decrease with apparent half-lives of 14-20 hours . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.

Result of Action

The activation of the 5-HT4 receptor by 4-amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol leads to enhanced gastrointestinal motility . This can be beneficial in the treatment of gastrointestinal motility disorders such as irritable bowel syndrome, chronic constipation, functional dyspepsia, and gastroparesis .

Action Environment

The action, efficacy, and stability of 4-amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol can be influenced by various environmental factors. For instance, the compound is classified as a flammable liquid and may be corrosive to metals . It is recommended to store the compound in a well-ventilated place, keep it cool, and store it in a corrosive resistant container with a resistant inner liner . These precautions can help maintain the stability and efficacy of the compound.

Propiedades

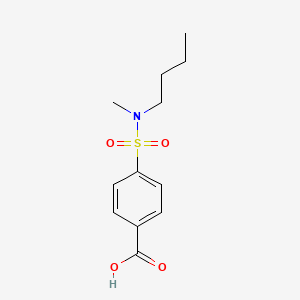

IUPAC Name |

4-amino-3-[(4-fluorophenyl)methyl]-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN4S/c10-7-3-1-6(2-4-7)5-8-12-13-9(15)14(8)11/h1-4H,5,11H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZYRRNALZBYGTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=NNC(=S)N2N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201147445 | |

| Record name | 4-Amino-5-[(4-fluorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201147445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24838164 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol | |

CAS RN |

151297-84-6 | |

| Record name | 4-Amino-5-[(4-fluorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151297-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-5-[(4-fluorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201147445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Oxo-3H-benzo[f]chromene-2-carbonyl chloride](/img/structure/B1271589.png)

![2-amino-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B1271597.png)

![4-[Benzyl(methyl)sulfamoyl]benzoic acid](/img/structure/B1271607.png)